molecular formula C7H18ClNO B6201629 (2R)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride CAS No. 2694063-05-1

(2R)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride

Cat. No.: B6201629
CAS No.: 2694063-05-1
M. Wt: 167.7
InChI Key:
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Description

(2R)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a dimethylamino group and a chiral center, making it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride typically involves the reaction of 3-methyl-2-butanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives such as ketones, aldehydes, secondary amines, and substituted alcohols, depending on the reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group plays a crucial role in binding to these targets, leading to various biological effects. The compound’s chiral center also contributes to its specificity and potency in interacting with these targets.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride: The enantiomer of the compound, which may have different biological activities.

    2-(dimethylamino)ethanol hydrochloride: A structurally similar compound with different applications and properties.

    3-(dimethylamino)-1-propanol hydrochloride: Another related compound with distinct chemical and biological characteristics.

Uniqueness

(2R)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride is unique due to its chiral center, which imparts specific stereochemical properties that influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and application in various scientific fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methyl-3-butanone", "dimethylamine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: Conversion of 2-methyl-3-butanone to 2-methyl-3-butan-2-ol", "React 2-methyl-3-butanone with sodium borohydride in methanol to yield 2-methyl-3-butan-2-ol.", "Step 2: Conversion of 2-methyl-3-butan-2-ol to (2R)-2-(dimethylamino)-3-methylbutan-2-ol", "React 2-methyl-3-butan-2-ol with dimethylamine in methanol to yield (2R)-2-(dimethylamino)-3-methylbutan-2-ol.", "Step 3: Conversion of (2R)-2-(dimethylamino)-3-methylbutan-2-ol to (2R)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride", "React (2R)-2-(dimethylamino)-3-methylbutan-2-ol with hydrochloric acid in water to yield (2R)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride." ] }

CAS No.

2694063-05-1

Molecular Formula

C7H18ClNO

Molecular Weight

167.7

Purity

95

Origin of Product

United States

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